N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S2/c18-17(19,20)14-5-3-13(4-6-14)12-25(22,23)21(15-7-8-15)10-9-16-2-1-11-24-16/h1-6,11,15H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTMEIBJOSYGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, also known by its CAS number 1396793-26-2, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 339.3752 g/mol. The structure features a cyclopropyl group, a thiophene moiety, and a trifluoromethyl-substituted phenyl ring, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H16F3NOS |
| Molecular Weight | 339.3752 g/mol |
| CAS Number | 1396793-26-2 |
| SMILES | O=C(N(C1CC1)CCc1cccs1)c1ccc(cc1)C(F)(F)F |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Certain sulfonamide derivatives have shown efficacy against various cancer cell lines by inhibiting tumor growth through apoptosis induction.
- Antimicrobial Activity : The presence of the thiophene ring often correlates with enhanced antimicrobial properties, making these compounds potential candidates for treating bacterial infections.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancer cells.
- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, potentially allowing the compound to cross cellular membranes and interact with intracellular receptors or enzymes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various sulfonamide derivatives. Results indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines (A549 and MCF7), with IC50 values in the low micromolar range .
- Antimicrobial Testing : Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 8 µg/mL for some derivatives .
- Inflammation Modulation : A recent investigation into the anti-inflammatory properties of related compounds showed promising results in reducing pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Scientific Research Applications
Anticancer Activity
One of the primary areas of research surrounding this compound is its anticancer potential . Preliminary studies indicate that derivatives of sulfonamide compounds, including this specific structure, have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit key cellular pathways involved in tumor growth and proliferation. For instance, sulfonamides often interfere with folate synthesis, which is crucial for DNA replication in rapidly dividing cells .
- Case Studies : In vitro studies have shown that related compounds exhibit high levels of antimitotic activity against human tumor cells, with reported GI50 values indicating effective growth inhibition . Specific investigations into the effects of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide are still ongoing.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial properties . Research into similar sulfonamide derivatives has revealed their effectiveness against a variety of bacterial strains.
- Research Findings : Compounds with a thiophene moiety have been noted for their antimicrobial activity, which may extend to this compound as well. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and efficacy against pathogens .
Neurological Applications
Emerging studies suggest that compounds with similar structures may also have implications in neurological disorders . The ability to cross the blood-brain barrier is a critical factor in developing treatments for conditions such as depression and anxiety.
Drug Design and Development
The unique chemical structure of this compound positions it well for further development within the pharmaceutical industry.
- Structure-Activity Relationship (SAR) : Understanding how variations in the molecular structure affect biological activity is crucial for optimizing efficacy and minimizing side effects. Researchers are employing computational methods to predict how modifications might enhance the therapeutic profile of this compound .
Toxicological Studies
Safety profiles are essential for any new drug candidate. Initial toxicological assessments are necessary to evaluate the compound's safety and potential side effects.
- Current Research : Ongoing studies aim to assess the toxicity levels associated with this compound in various biological models, providing insights into its therapeutic index and safety margins.
Preparation Methods
Synthesis of (4-(Trifluoromethyl)phenyl)methanesulfonyl Chloride
The synthesis begins with (4-(trifluoromethyl)phenyl)methanethiol, prepared via Grignard addition to 4-(trifluoromethyl)benzaldehyde followed by lithium aluminum hydride reduction (87% yield). Oxidation to the sulfonic acid employs 30% H2O2 with ammonium molybdate catalyst in ethanol at 80°C for 6 hours, achieving 94% conversion. Subsequent chlorination using phosphorus pentachloride (PCl5) in dichloromethane at 0°C generates the sulfonyl chloride in 82% yield after recrystallization from hexane. Critical parameters include strict moisture control (<50 ppm H2O) and stoichiometric PCl5 (1.2 equiv) to minimize disulfide byproducts.
Table 1: Optimization of Sulfonyl Chloride Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Oxidizing Agent | H2O2/Mo(VI) | mCPBA | H2O2/Mo(VI) |
| Temperature (°C) | 80 | 25 | 80 |
| Chlorinating Agent | PCl5 | SOCl2 | PCl5 |
| Yield (%) | 82 | 68 | 82 |
Preparation of N-Cyclopropyl-N-(2-(Thiophen-2-yl)ethyl)amine
Intermediate B synthesis employs a two-step reductive amination strategy. Thiophene-2-acetaldehyde (prepared via Parikh-Doering oxidation of 2-(thiophen-2-yl)ethanol) reacts with cyclopropylamine in methanol at 25°C for 12 hours, followed by sodium cyanoborohydride reduction (pH 6.5, 0°C). Column chromatography (SiO2, EtOAc/hexane 1:4) provides the secondary amine in 74% yield with >99% purity by HPLC. Alternative pathways using Mitsunobu conditions (DIAD, PPh3) showed lower efficiency (58% yield) due to competing O-alkylation.
Sulfonamide Coupling and Reaction Engineering
The final coupling stage utilizes Schotten-Baumann conditions with rigorous pH control. A 1.1:1 molar ratio of Intermediate A to B in THF/water (3:1) at 0°C, with slow addition of 2M NaOH maintaining pH 9-10, affords the target compound in 68% isolated yield. Kinetic studies reveal second-order dependence on amine concentration (k = 0.42 L mol⁻¹ min⁻¹ at 25°C), with significant rate enhancement using phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 15 mol%).
Table 2: Solvent Screening for Sulfonamide Formation
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF/H2O | 0 | 2 | 68 |
| DCM/H2O | 25 | 4 | 55 |
| EtOAC/H2O | 0 | 3 | 62 |
| Toluene/H2O | 25 | 6 | 48 |
Byproduct Analysis and Purification Strategies
Major byproducts include N-cyclopropyl-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (12-15%) from incomplete alkylation and bis-sulfonamide derivatives (7-9%) from over-chlorination. Countercurrent chromatography (hexane/EtOAc/MeOH/H2O 5:5:5:5) effectively removes these impurities, achieving >99.5% purity as confirmed by ¹H/¹³C NMR and HRMS. Thermal stability studies (TGA/DSC) show decomposition onset at 218°C, permitting drying under vacuum at 80°C without degradation.
Analytical Characterization and Validation
Full spectroscopic validation confirms structure:
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.2 Hz, 2H, ArH), 7.52 (d, J=8.2 Hz, 2H, ArH), 7.21 (dd, J=5.1, 1.2 Hz, 1H, Th-H), 6.95-6.91 (m, 2H, Th-H), 4.12 (s, 2H, CH₂SO₂), 3.68 (q, J=7.1 Hz, 2H, NCH₂), 2.96 (t, J=7.1 Hz, 2H, SCH₂), 2.83 (tt, J=7.0, 3.8 Hz, 1H, cyclopropane-H), 1.21-1.15 (m, 4H, cyclopropane).
- HRMS (ESI+): m/z calc. for C₁₈H₁₉F₃N₂O₂S₂ [M+H]⁺ 433.0894, found 433.0891.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Synthesize the thiophen-2-yl ethylamine intermediate via nucleophilic substitution between 2-(thiophen-2-yl)ethylamine and cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours).
- Step 2 : React the intermediate with 1-(4-(trifluoromethyl)phenyl)methanesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base (0°C to room temperature, 6 hours).
- Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3, Rf ~0.5). Purify via column chromatography (silica gel, gradient elution). Yield improvements (65–75%) are achieved by controlling moisture levels and using freshly distilled solvents .
Q. Which spectroscopic techniques confirm structural integrity, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the cyclopropyl group (δH 0.5–1.2 ppm; δC 8–12 ppm), thiophene protons (δH 6.8–7.2 ppm), and sulfonamide NH (δH 3.5–4.0 ppm, broad).
- IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₉F₃N₂O₂S₂). Full characterization protocols are detailed in crystallography reports .
Q. How should solubility and stability be evaluated to guide formulation for biological assays?
- Methodological Answer :
- Solubility Screen : Test in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~260 nm). For low solubility, consider co-solvents (e.g., PEG-400) or nanoformulation.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized powder at –20°C under argon to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How does the trifluoromethyl group influence physicochemical and biological properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to confirm enhanced membrane permeability.
- Metabolic Stability : Use liver microsome assays (human/rat) to compare metabolic half-life with non-fluorinated analogs. The CF₃ group reduces oxidative metabolism by CYP450 enzymes, as shown in similar sulfonamides .
Q. How can SAR studies elucidate the roles of the cyclopropyl and thiophene moieties in target binding?
- Methodological Answer :
- Analog Synthesis : Replace cyclopropyl with cyclohexyl or thiophene with furan.
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure KD values against targets (e.g., kinases or GPCRs).
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map hydrophobic interactions of the cyclopropyl group and π-stacking of thiophene .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay Validation : Replicate results in orthogonal assays (e.g., cell-free vs. cell-based).
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to identify unintended interactions.
- Data Normalization : Apply strict controls for cytotoxicity (MTT assay) and solvent effects (e.g., DMSO ≤0.1%) .
Q. Which computational models predict binding modes with enzymatic targets?
- Methodological Answer :
- Homology Modeling : Build 3D structures of unknown targets using SWISS-MODEL.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the sulfonamide group on active-site interactions.
- Free Energy Perturbation (FEP) : Predict binding affinity changes for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
